D-Ornithine monohydrate

描述

D-Ornithine monohydrate is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an isomer of L-ornithine and is involved in various biochemical processes. This compound is commonly used in scientific research and industrial applications due to its unique properties and functions.

准备方法

Synthetic Routes and Reaction Conditions

D-Ornithine monohydrate can be synthesized through the enzymatic conversion of DL-arginine in the presence of L-arginase. This process selectively converts L-arginine to L-ornithine, allowing for the recovery of D-arginine and L-ornithine . The reaction is typically carried out in an aqueous medium with the pH adjusted to a range between 8.0 and 10.0 .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum. This method is sustainable and environmentally friendly, making it suitable for large-scale production .

化学反应分析

Oxidative Deamination by D-Amino Acid Oxidase

D-Ornithine undergoes oxidative deamination catalyzed by D-amino acid oxidase (DAO) , producing 5-amino-2-oxopentanoic acid (an α-keto acid) alongside ammonia and hydrogen peroxide . This reaction follows the general mechanism for D-amino acids:

The reaction is stereospecific, as DAO exclusively acts on D-enantiomers. The product, 5-amino-2-oxopentanoic acid, may further participate in transamination or enter metabolic pathways for energy production.

Metabolic Interactions in the Urea Cycle

-

Attenuate Ammonia Toxicity : By enhancing ammonia excretion pathways in stress models .

-

Modulate Polyamine Synthesis : Indirectly affect ornithine decarboxylase (ODC) activity, though with significantly lower affinity compared to L-ornithine .

Table 1: Key Reactions of D-Ornithine Monohydrate

Structural and Stability Considerations

-

Hydrogen Bonding : The monohydrate form stabilizes via intra- and intermolecular hydrogen bonds involving water molecules, as observed in analogous ornithine derivatives .

-

Thermal Decomposition : Melts with decomposition at 239°C, indicating limited thermal stability .

Stereochemical Specificity in Enzyme Binding

科学研究应用

Nutritional Supplementation

Athletic Performance and Recovery

D-Ornithine is often marketed as a supplement for enhancing athletic performance. Research indicates that it may help reduce fatigue and improve recovery times after intense exercise. A study found that L-ornithine supplementation significantly decreased physical fatigue in healthy individuals by improving energy efficiency and promoting ammonia excretion during physical exertion .

Wound Healing

Ornithine plays a role in collagen synthesis and tissue repair, making it beneficial for wound healing. It has been shown to enhance the healing process by supporting cellular proliferation and collagen deposition in damaged tissues .

Medical Applications

Hepatic Encephalopathy Treatment

D-Ornithine is utilized in treating hepatic encephalopathy, a condition caused by liver dysfunction leading to elevated ammonia levels in the blood. The combined administration of ornithine with phenylacetate has been proposed as an effective treatment strategy, as it promotes ammonia fixation into glutamine, thereby reducing blood ammonia levels .

Nephroprotective Effects

Recent studies have highlighted the nephroprotective properties of L-ornithine against oxidative stress in kidney cells. Research demonstrated that L-ornithine activates calcium-sensing receptors (CaSR), which play a crucial role in protecting proximal tubular cells from oxidative damage and apoptosis induced by reactive oxygen species (ROS) . This mechanism suggests potential therapeutic applications for D-ornithine in kidney disease management.

Biochemical Research

Synthesis of Biodegradable Polymers

D-Ornithine is increasingly being explored in the synthesis of biodegradable polymers for drug delivery systems. Recent studies have focused on creating L-ornithine-linked poly(lactic-co-glycolic acid) (PLGA) materials that exhibit enhanced hydrophilicity and faster degradation rates compared to traditional PLGA . These materials are promising for biomedical applications, including drug delivery and tissue engineering.

Photodynamic Therapy

Innovative research has shown that ornithine can be conjugated with photosensitizers to enhance their antibacterial properties. For instance, ornithine-porphyrin conjugates have been developed for photodynamic antimicrobial chemotherapy against resistant bacterial strains, demonstrating high efficacy in vitro and promoting wound healing in infected models .

Data Tables

Case Studies

- Athletic Performance Study : A randomized double-blind trial involving 30 athletes showed that those supplemented with D-ornithine experienced a significant reduction in perceived fatigue and improved recovery metrics compared to the placebo group .

- Hepatic Encephalopathy Treatment : In a clinical setting, patients receiving D-ornithine alongside standard treatment exhibited marked improvements in cognitive function and reduced ammonia levels, suggesting its efficacy in managing hepatic encephalopathy symptoms .

- Nephroprotective Study : In vitro experiments using human proximal tubular cells indicated that D-ornithine significantly mitigated ROS-induced apoptosis through CaSR activation, highlighting its potential therapeutic role in kidney protection .

作用机制

D-Ornithine monohydrate exerts its effects through its involvement in the urea cycle. It acts as a precursor for the synthesis of polyamines and is essential for the disposal of excess nitrogen (ammonia) . The compound interacts with various enzymes, including ornithine decarboxylase, to facilitate these processes .

相似化合物的比较

Similar Compounds

L-Ornithine: An isomer of D-Ornithine, involved in the urea cycle and the synthesis of polyamines.

Citrulline: Formed from the reaction of D-Ornithine with carbamoyl phosphate.

Putrescine: A polyamine synthesized from D-Ornithine.

Uniqueness

D-Ornithine monohydrate is unique due to its specific role in the urea cycle and its ability to act as a precursor for the synthesis of various polyamines. Its distinct properties make it valuable for scientific research and industrial applications .

生物活性

D-Ornithine monohydrate is an amino acid derivative that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and implications for health and disease, supported by research findings, case studies, and data tables.

Overview of D-Ornithine

D-Ornithine is an isomer of L-ornithine and belongs to the class of organic compounds known as d-alpha-amino acids. It is characterized by its basic nature and involvement in critical metabolic pathways, including the urea cycle and polyamine synthesis. The compound has garnered interest for its potential therapeutic applications in stress relief, athletic performance enhancement, and cellular protection.

- Polyamine Synthesis : D-Ornithine is a precursor in the biosynthesis of polyamines such as putrescine, spermidine, and spermine. These polyamines are essential for cellular functions including DNA and RNA binding, cell growth regulation, and apoptosis control .

- Calcium Signaling Activation : Research indicates that D-ornithine can activate calcium-sensing receptors (CaSR) in renal epithelial cells. This activation leads to protective effects against oxidative stress-induced cell death by enhancing intracellular calcium signaling .

- Stress Response Modulation : D-ornithine supplementation has been shown to reduce serum cortisol levels, which may help alleviate stress-related symptoms and improve sleep quality . The reduction in cortisol/DHEA-S ratios suggests a potential role in managing anxiety and mood disorders.

1. Stress Relief and Sleep Quality

A randomized controlled trial demonstrated that L-ornithine supplementation significantly reduced cortisol levels among participants experiencing stress. The study highlighted improvements in mood and sleep quality after eight weeks of supplementation .

2. Antifatigue Effects

In a double-blind study involving healthy volunteers, D-ornithine administration (2000 mg/d for 7 days) was associated with decreased subjective fatigue levels post-exercise. Participants reported improved energy efficiency during physical activities, suggesting its potential as an antifatigue agent .

3. Renal Protection

D-ornithine's nephroprotective properties were explored in vitro using human kidney cells exposed to oxidative stress. The findings indicated that D-ornithine could mitigate cell death through enhanced calcium signaling pathways .

Research Findings

Biological Activity Summary

This compound exhibits diverse biological activities that can be harnessed for therapeutic purposes:

- Antifatigue : Enhances energy metabolism and reduces fatigue perception.

- Stress Modulation : Lowers cortisol levels, potentially improving mental health outcomes.

- Cellular Protection : Provides protective effects against oxidative stress in renal cells.

属性

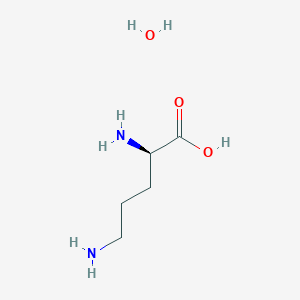

IUPAC Name |

(2R)-2,5-diaminopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.H2O/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H2/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYQDINDUJAOHV-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647390 | |

| Record name | D-Ornithine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207734-73-4 | |

| Record name | D-Ornithine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。